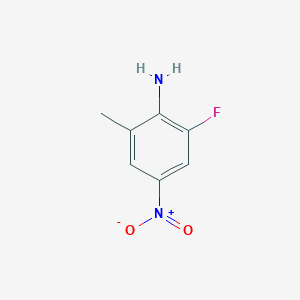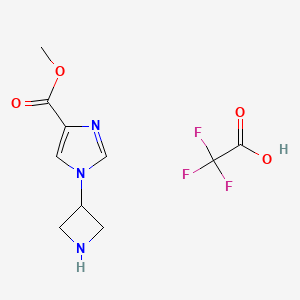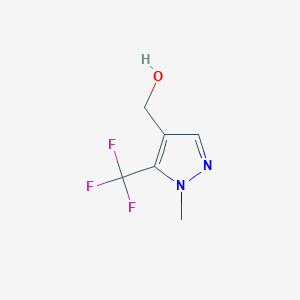
N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is represented by the molecular formula C14H18N2O2S. Another compound, “2-Cyclopropyl-N-(tetrahydro-2H-thiopyran-3-yl)nicotinamide”, has a similar structure with a molecular formula of C14H18N2OS .Wissenschaftliche Forschungsanwendungen
Role in Cellular Energy Metabolism and Physiology
N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, through its relation to nicotinamide, plays a crucial role in cellular energy metabolism, impacting normal physiology. Nicotinamide is involved in cellular processes that affect survival and death, influencing oxidative stress and modulating pathways tied to cellular functions. Its potential in treating immune dysfunction, diabetes, and aging-related diseases highlights its importance in scientific research, offering avenues for novel therapeutic strategies (Maiese et al., 2009).
Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT)
Research has identified potent inhibitors containing the this compound structure for the human NAMPT enzyme. These inhibitors, discovered through fragment-based screening and structure-based design, have shown nanomolar antiproliferative activities against human tumor lines, indicating a significant role in cancer therapy research. This illustrates the compound's utility in developing new treatments for cancer (Giannetti et al., 2013).
Cytoprotective Properties in Neurodegenerative Disorders
Nicotinamide, closely related to this compound, has been investigated for its neuroprotective properties. It protects against oxidative stress-induced apoptotic cell death by modulating mitochondrial membrane potential and blocking cellular inflammatory activation. This positions nicotinamide as a promising candidate for the treatment of neurodegenerative diseases, highlighting the potential therapeutic applications of its derivatives in neurological research (Maiese et al., 2004).
Antioxidant Capabilities
Nicotinamide has demonstrated significant inhibition of oxidative damage in rat brain mitochondria, suggesting that derivatives like this compound may hold antioxidant properties. This capability to protect against protein oxidation and lipid peroxidation indicates its potential as a potent antioxidant, which could be beneficial in preventing oxidative stress-related cellular damage (Kamat & Devasagayam, 1999).
Therapeutic Potential in Metabolic Disorders
Research on NNMT inhibitors, which include structures similar to this compound, has shown promise in the treatment of metabolic disorders. By inhibiting NNMT activity, these compounds can drive insulin sensitization and glucose modulation, presenting a novel approach to treating obesity and type-2 diabetes (Kannt et al., 2018).
Zukünftige Richtungen
The future directions for “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” and related compounds could involve further structural optimization. N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . In particular, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(15-9-3-4-9)11-2-1-6-14-13(11)17-10-5-7-18-8-10/h1-2,6,9-10H,3-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMFCLZZYSLCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
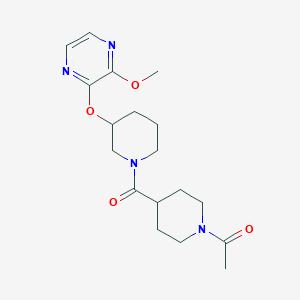
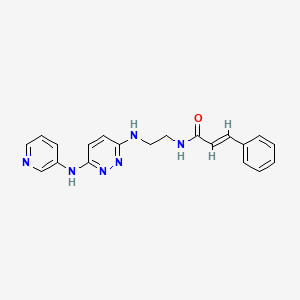
![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)
![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)
![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)
